N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromene) core with a benzo[b]thiophene moiety linked via a propan-2-yl carboxamide group. The benzo[b]thiophene ring, a privileged structure in medicinal chemistry, contributes to aromatic interactions and metabolic stability. This compound’s structural complexity suggests applications in drug discovery, particularly for targets requiring dual hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-13(10-15-12-28-19-9-4-3-7-16(15)19)23-21(24)17-11-14-6-5-8-18(26-2)20(14)27-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXGOHYUZQUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Potential therapeutic applications in treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Chalcone Derivatives : The chloro-substituted phenyl groups (5–7) may enhance electrophilic reactivity, useful in targeting enzymes like kinases or cytochrome P450 .
- Tetrazole Analogs : Hydrogen-bonded chains in crystals (e.g., N–H···N in II) suggest solid-state stability, a trait the target compound may share due to its amide group .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound of interest due to its potential biological activities. The compound's structure incorporates a benzo[b]thiophene moiety, which is known for various pharmacological properties, and a chromene backbone that may contribute to its bioactivity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
The primary mechanism of action for this compound is believed to involve interaction with serotonin receptors, particularly the 5-HT1A subtype. This interaction may modulate neurotransmitter release, influencing various physiological responses and potentially offering therapeutic benefits in psychiatric disorders .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related compounds that share structural similarities with this compound. For instance, derivatives exhibiting similar moieties have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 4a | 0.30 | 0.35 | Bactericidal |
| 5a | 0.28 | 0.30 | Bactericidal |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were evaluated in vitro against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 μM .
Case Studies
- Study on Antitumor Effects : A study conducted on a series of benzothiophene derivatives showed that compounds structurally related to this compound exhibited potent anti-tumor activity by promoting apoptosis and inhibiting cell migration .
- Synergistic Effects with Antibiotics : Research indicated that certain derivatives demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial efficacy against resistant strains .
Safety Profile
The safety profile of this compound was assessed through hemolytic activity tests, revealing low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to control substances like Triton X-100, indicating a favorable safety margin for potential therapeutic use .
Q & A
Q. Example Workflow :
Grow single crystals using acetone/ethanol recrystallization .
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
Refine structures with SHELXL, targeting R-factor < 0.05 .
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
Methodological Answer:
- Twinning Analysis : Use SHELXD to detect twinning operators and refine using HKLF5 format in SHELXL .
- Disorder Modeling : Split occupancy refinement for flexible substituents (e.g., propan-2-yl group) .
- Validation Tools : Check CIF files with PLATON or Mercury to flag outliers in bond lengths/angles .
Case Study : A chromene derivative with 8-methoxy groups showed rotational disorder; iterative refinement with restraints on thermal parameters resolved the issue .
Advanced: How should conflicting biological activity data (e.g., IC50 variability) be analyzed?
Methodological Answer:
- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC50 values across cell lines .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate activity with target binding affinity .
Example : Inconsistent anticancer activity may arise from differential cell membrane permeability; validate via logP measurements .
Advanced: What computational methods predict target interactions and pharmacokinetics?
Methodological Answer:
- Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with kinases or GPCRs .
- ADME Prediction : SwissADME calculates bioavailability scores, emphasizing Lipinski’s Rule compliance (e.g., molecular weight < 500 Da) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Key Finding : The methoxy group at C8 enhances hydrophobic interactions with COX-2 active sites .
Methodological: How to design pharmacokinetic studies for in vivo applications?
Methodological Answer:
- Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life and CYP450 interactions .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
- Tissue Distribution : Radiolabel the compound (³H/¹⁴C) for biodistribution assays in rodent models .
Methodological: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .
- Lyophilization : For long-term stability, lyophilize and store as a solid .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
